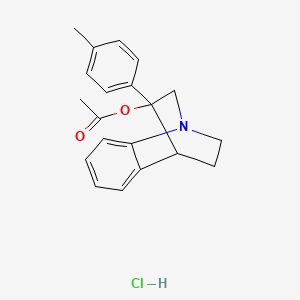![molecular formula C14H10Cl2N4O B5399669 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B5399669.png)
5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole, commonly known as fenbendazole, is a benzimidazole anthelmintic drug that is used to treat parasitic infections in animals. It has been extensively studied for its potential anticancer properties and has been found to exhibit promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of fenbendazole in cancer cells is not fully understood. However, it has been proposed that it may inhibit microtubule assembly and disrupt mitosis, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Fenbendazole has been found to have low toxicity in animals and humans. It is metabolized in the liver and excreted in the feces. It has been found to have some immunomodulatory effects, such as increasing the production of cytokines and enhancing T-cell activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using fenbendazole in lab experiments is its low toxicity, which allows for higher doses to be administered without causing harm to the animals. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results.
Orientations Futures
1. Investigating the use of fenbendazole in combination with other chemotherapy drugs to enhance their efficacy.
2. Studying the potential of fenbendazole as a preventive agent for cancer.
3. Investigating the mechanism of action of fenbendazole in cancer cells.
4. Studying the immunomodulatory effects of fenbendazole and its potential use in immunotherapy.
5. Investigating the use of fenbendazole in combination with other immunomodulatory agents to enhance their efficacy.
Méthodes De Synthèse
Fenbendazole can be synthesized by the reaction of 2,4-dichlorophenol with methyl chloroformate to form 2,4-dichlorophenyl methyl carbonate, which is then reacted with sodium azide to give 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole.
Applications De Recherche Scientifique
Fenbendazole has been extensively studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including melanoma, glioblastoma, and lung cancer. It has also been found to enhance the efficacy of chemotherapy drugs such as paclitaxel and carboplatin.
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O/c15-10-6-7-13(12(16)8-10)21-9-14-17-18-19-20(14)11-4-2-1-3-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDSAZUMIPRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(isopropylamino)sulfonyl]-5-quinolin-6-ylbenzoic acid](/img/structure/B5399590.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B5399599.png)
![N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5399604.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5399606.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5399637.png)
![2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5399642.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}methylamine hydrochloride](/img/structure/B5399647.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5399652.png)
![3-[2-(2,2-dimethylpyrrolidin-1-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5399654.png)
![N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B5399656.png)
![4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5399663.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5399668.png)
